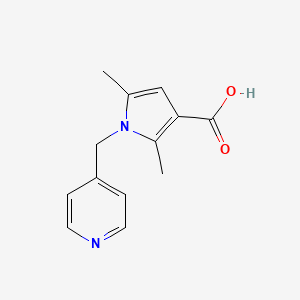

2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid

描述

2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with methyl groups at the 2 and 5 positions, a pyridin-4-ylmethyl group at the 1 position, and a carboxylic acid group at the 3 position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by functional group modifications:

Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

Methylation: The 2 and 5 positions of the pyrrole ring are methylated using methyl iodide in the presence of a strong base like sodium hydride.

Pyridin-4-ylmethyl Substitution: The pyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction, where the pyrrole ring reacts with 4-chloromethylpyridine in the presence of a base.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反应分析

Types of Reactions

2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Pyrrole-3-methanol derivatives.

Substitution: Halogenated pyrrole derivatives.

科学研究应用

Antibacterial Agents

Recent studies have demonstrated the efficacy of pyrrole derivatives, including 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid, against various bacterial strains. For instance:

- Mechanism of Action: The compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Its mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Case Study: A series of pyrrole derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing significant antibacterial activity compared to standard antibiotics like vancomycin .

Antiviral Activity

The compound has also been explored for its potential antiviral properties:

- Targeting Viral Enzymes: Research indicates that pyrrole derivatives can inhibit viral enzymes crucial for replication, making them promising candidates for antiviral drug development.

- Application in HIV Research: Certain derivatives have shown inhibitory activity against HIV integrase, suggesting that they could be developed into therapeutic agents for HIV treatment .

Antimalarial Agents

Pyrrole-based compounds have been identified as potential antimalarial agents:

- Inhibition of DHODH: The compound acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, which is essential for the survival of malaria parasites. Studies have shown that such inhibitors can effectively target both blood and liver stages of Plasmodium species .

- Case Study: A lead optimization program highlighted the effectiveness of pyrrole derivatives in preclinical models against Plasmodium falciparum, demonstrating their potential for malaria prophylaxis .

Comparative Efficacy Table

作用机制

The mechanism of action of 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and the pyridin-4-ylmethyl group play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

2,5-Dimethylpyrrole-3-carboxylic acid: Lacks the pyridin-4-ylmethyl group, resulting in different biological activity.

1-(Pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups at the 2 and 5 positions, affecting its chemical reactivity and binding properties.

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the pyridin-4-ylmethyl group, leading to different applications and properties.

Uniqueness

2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the pyridin-4-ylmethyl group and the methyl groups at the 2 and 5 positions enhances its potential as a versatile compound in various fields of research.

生物活性

2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid (CID 2736289) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2, with a molecular weight of 230.26 g/mol. The compound features a pyrrole ring substituted with a pyridinyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with pyridine-based reagents. The process has been optimized to yield high purity and yield, enabling further biological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 10 |

The SAR studies indicate that modifications to the pyridine and pyrrole moieties can enhance cytotoxicity .

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA synthesis : The compound interferes with DNA replication in cancer cells.

- Apoptosis induction : It promotes programmed cell death in malignant cells through the activation of caspases.

Molecular docking studies have suggested that the compound binds effectively to target proteins involved in these pathways, providing insights into its mechanism .

Case Studies

A notable case study involved the evaluation of this compound in combination with standard antibiotics. The combination therapy showed synergistic effects against resistant strains of bacteria, highlighting its potential as an adjunctive treatment in infectious diseases .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of the pyrrole nitrogen and functionalization of the carboxylic acid group. For example, intermediate pyridinylmethyl groups can be introduced via nucleophilic substitution or coupling reactions. General Procedure F1 (amide formation) from related pyrrole-carboxylic acid syntheses involves activating the carboxylic acid with coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in anhydrous DMF at 0–25°C . Yield optimization requires careful control of stoichiometry, reaction time (e.g., 24–72 hours), and purification via column chromatography or recrystallization. For analogous compounds, yields ranging from 60% to 95% have been reported under inert atmospheres .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H NMR : Key diagnostic peaks include aromatic protons from the pyridinylmethyl group (δ 7.2–8.6 ppm), pyrrole ring protons (δ 6.5–7.0 ppm), and methyl groups (δ 2.1–2.6 ppm). Multiplicity patterns (e.g., doublets for pyridine protons) confirm substitution .

- ESIMS : Molecular ion peaks ([M+1]+) should match the theoretical molecular weight (e.g., 261.2 for a related compound) .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients, as demonstrated for structurally similar pyrrole derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts.

- Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity.

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.

- Reference : Analogous pyrrole derivatives have shown activity in tumor growth regulation and apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyrrole core to enhance bioactivity?

- Methodological Answer :

- Modification Sites :

- Pyridinylmethyl Group : Introduce electron-withdrawing substituents (e.g., -CF3) to modulate lipophilicity and target binding.

- Carboxylic Acid : Replace with bioisosteres (e.g., tetrazole or sulfonamide) to improve metabolic stability.

- Data-Driven Design : Compare IC50 values of derivatives with varying substituents. For example, trifluoromethyl groups on pyridine analogs increased potency by 3-fold in kinase inhibition assays .

- Reference : SAR studies on 4-(2,5-dimethylpyrrole) hydrazide derivatives highlighted the importance of electron-deficient aryl groups for antimicrobial activity .

Q. What strategies resolve discrepancies in biological activity data across assay platforms?

- Methodological Answer :

- Purity Verification : Reanalyze compound purity via HPLC to rule out degradation products .

- Assay Conditions : Standardize buffer pH, ionic strength, and incubation time. For example, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays.

- Orthogonal Assays : Confirm activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., ELISA) assays.

- Reference : Contradictions in cytotoxicity data for pyrrole derivatives were resolved by correlating results with cellular uptake studies .

Q. How can computational modeling predict binding modes and guide derivative design?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions between the carboxylic acid group and target active sites (e.g., hydrogen bonding with catalytic lysine residues).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with favorable binding kinetics.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent variations (e.g., methyl vs. ethyl groups).

- Reference : Crystal structures of pyrrole analogs (e.g., 4-dimethylamino derivatives) provided templates for docking studies .

属性

IUPAC Name |

2,5-dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-3-5-14-6-4-11/h3-7H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQUENCAKSKBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=NC=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371251 | |

| Record name | 2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306936-15-2 | |

| Record name | 2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。